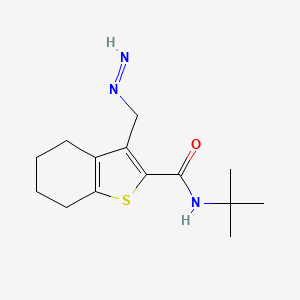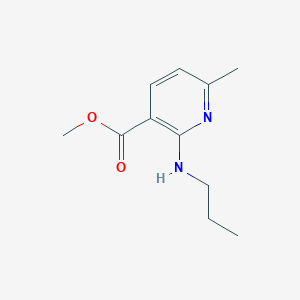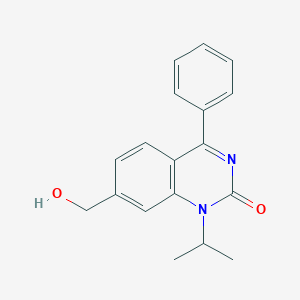
N-tert-butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-tert-butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method utilizes 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis or other optimized synthetic routes that ensure high yield and purity. The specific conditions and reagents used in industrial settings may vary depending on the desired scale and application.
化学反応の分析
Types of Reactions
N-tert-butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the diazenylmethyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
N-tert-butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of N-tert-butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The diazenylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The tert-butyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules.
類似化合物との比較
Similar Compounds
N-tert-Butyl-3,5-dimethylaniline: This compound shares the tert-butyl group and aromatic structure but lacks the diazenylmethyl and thiophene components.
N-tert-Butylacrylamide: Similar in having the tert-butyl group but differs in the presence of an acrylamide moiety.
Uniqueness
N-tert-butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is unique due to its combination of a diazenylmethyl group and a benzothiophene core. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
特性
分子式 |
C14H21N3OS |
|---|---|
分子量 |
279.40 g/mol |
IUPAC名 |
N-tert-butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H21N3OS/c1-14(2,3)17-13(18)12-10(8-16-15)9-6-4-5-7-11(9)19-12/h15H,4-8H2,1-3H3,(H,17,18) |
InChIキー |
RFXRHLXFHLYQKR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC(=O)C1=C(C2=C(S1)CCCC2)CN=N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(1-methylethyl)cyclohepta[d]imidazol-4(1H)-one](/img/structure/B8475538.png)


![5-((Trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8475554.png)



![5-Bromo-2-{[(3,4-difluorophenyl)methyl]oxy}benzoic acid](/img/structure/B8475600.png)


